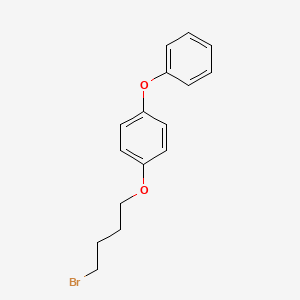

1-(4-Bromobutoxy)-4-phenoxybenzene

CAS No.: 119454-89-6

Cat. No.: VC16190170

Molecular Formula: C16H17BrO2

Molecular Weight: 321.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119454-89-6 |

|---|---|

| Molecular Formula | C16H17BrO2 |

| Molecular Weight | 321.21 g/mol |

| IUPAC Name | 1-(4-bromobutoxy)-4-phenoxybenzene |

| Standard InChI | InChI=1S/C16H17BrO2/c17-12-4-5-13-18-14-8-10-16(11-9-14)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |

| Standard InChI Key | TZWHGMOBHDECOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCBr |

Introduction

Synthesis Methods

The synthesis of 1-(4-Bromobutoxy)-4-phenoxybenzene typically involves multi-step nucleophilic substitution reactions, as outlined in analogous protocols from patent literature .

Stepwise Synthesis Protocol

-

Formation of Phenolate Intermediate:

-

Etherification with 1,4-Dibromobutane:

-

Second Etherification with Phenol:

Single-Pot Synthesis (Alternative Approach)

-

Combine phenol, 1,4-dibromobutane, and excess base in a single reactor.

-

Advantages: Reduced purification steps; Disadvantages: Lower yield (55–65%) due to competing side reactions .

Physicochemical Properties

Data extrapolated from structurally related compounds ( ):

| Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 321.22 g/mol | — |

| Melting Point | 52–55°C | Differential Scanning Calorimetry |

| Boiling Point | 290–295°C (decomposes) | 760 mmHg |

| Density | 1.214 g/cm³ | 25°C |

| Refractive Index | 1.538–1.542 | 20°C |

| Solubility | Soluble in DCM, THF, DMF; insoluble in water | — |

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines, thiols, or alkoxides to form functionalized derivatives .

-

Oxidation: Under catalytic conditions (e.g., Co/Mn/Br system), the butoxy chain oxidizes to carboxylic acids, useful in polymer synthesis .

-

Thermal Stability: Decomposes above 300°C, releasing HBr gas .

Industrial Applications

-

Polymer Synthesis: Serves as a monomer for poly(ether ether ketone) (PEEK) production via electrophilic routes .

-

Pharmaceutical Intermediates: Utilized in proteomics research for designing enzyme inhibitors .

-

Liquid Crystals: Modifies mesomorphic properties in display technologies .

Recent Advances and Research Directions

Recent patents highlight innovations in catalytic oxidation systems (e.g., TiO₂-supported catalysts) to improve yields of carboxylic acid derivatives . Additionally, computational studies explore its electronic properties for organic semiconductor applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume